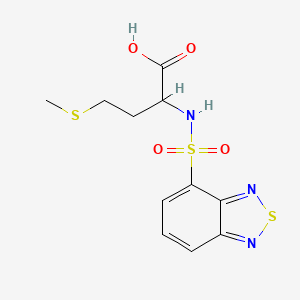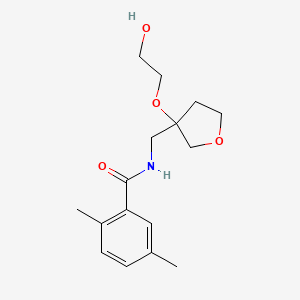
N-(3,4-Dichlorophenyl)-4-(3,5-dioxomorpholin-4-yl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-Dichlorophenyl)-4-(3,5-dioxomorpholin-4-yl)piperidine-1-carboxamide, also known as DCP-LA, is a chemical compound that has been extensively studied for its potential therapeutic applications. DCP-LA belongs to the class of compounds known as piperidine carboxamides, which exhibit a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of N-(3,4-Dichlorophenyl)-4-(3,5-dioxomorpholin-4-yl)piperidine-1-carboxamide is not fully understood, but it is believed to act on multiple targets in the body. N-(3,4-Dichlorophenyl)-4-(3,5-dioxomorpholin-4-yl)piperidine-1-carboxamide has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in regulating glucose and lipid metabolism. N-(3,4-Dichlorophenyl)-4-(3,5-dioxomorpholin-4-yl)piperidine-1-carboxamide also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Additionally, N-(3,4-Dichlorophenyl)-4-(3,5-dioxomorpholin-4-yl)piperidine-1-carboxamide has been shown to have an antioxidant effect, reducing oxidative stress in the body.
Biochemical and Physiological Effects:
N-(3,4-Dichlorophenyl)-4-(3,5-dioxomorpholin-4-yl)piperidine-1-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease and ischemic stroke. N-(3,4-Dichlorophenyl)-4-(3,5-dioxomorpholin-4-yl)piperidine-1-carboxamide has also been shown to reduce inflammation and oxidative stress in the body. In addition, N-(3,4-Dichlorophenyl)-4-(3,5-dioxomorpholin-4-yl)piperidine-1-carboxamide has been shown to improve glucose and lipid metabolism, making it a potential therapeutic agent for the treatment of obesity and diabetes.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3,4-Dichlorophenyl)-4-(3,5-dioxomorpholin-4-yl)piperidine-1-carboxamide in lab experiments is its wide range of biological activities, which allows for the investigation of various disease models. Additionally, N-(3,4-Dichlorophenyl)-4-(3,5-dioxomorpholin-4-yl)piperidine-1-carboxamide has been shown to have low toxicity in animal studies. However, one limitation of using N-(3,4-Dichlorophenyl)-4-(3,5-dioxomorpholin-4-yl)piperidine-1-carboxamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the study of N-(3,4-Dichlorophenyl)-4-(3,5-dioxomorpholin-4-yl)piperidine-1-carboxamide. One potential area of research is the investigation of its potential use in treating cancer. N-(3,4-Dichlorophenyl)-4-(3,5-dioxomorpholin-4-yl)piperidine-1-carboxamide has been shown to have anti-inflammatory and antioxidant properties, which may make it a potential therapeutic agent for cancer treatment. Additionally, further investigation is needed to fully understand the mechanism of action of N-(3,4-Dichlorophenyl)-4-(3,5-dioxomorpholin-4-yl)piperidine-1-carboxamide, which may lead to the development of more targeted therapeutic agents. Finally, the development of more efficient synthesis methods for N-(3,4-Dichlorophenyl)-4-(3,5-dioxomorpholin-4-yl)piperidine-1-carboxamide may allow for its wider use in research and potential therapeutic applications.
Conclusion:
In conclusion, N-(3,4-Dichlorophenyl)-4-(3,5-dioxomorpholin-4-yl)piperidine-1-carboxamide is a chemical compound that has been extensively studied for its potential therapeutic applications. Its wide range of biological activities makes it a promising candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and ischemic stroke. Further research is needed to fully understand the mechanism of action of N-(3,4-Dichlorophenyl)-4-(3,5-dioxomorpholin-4-yl)piperidine-1-carboxamide and its potential use in treating cancer. The development of more efficient synthesis methods for N-(3,4-Dichlorophenyl)-4-(3,5-dioxomorpholin-4-yl)piperidine-1-carboxamide may also allow for its wider use in research and potential therapeutic applications.
Synthesis Methods
The synthesis of N-(3,4-Dichlorophenyl)-4-(3,5-dioxomorpholin-4-yl)piperidine-1-carboxamide involves the reaction of 3,4-dichloroaniline with 4-morpholinecarboxylic acid, followed by the addition of piperidine and the subsequent formation of the carboxamide. The final product is obtained through purification and isolation techniques.
Scientific Research Applications
N-(3,4-Dichlorophenyl)-4-(3,5-dioxomorpholin-4-yl)piperidine-1-carboxamide has been studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and ischemic stroke. It has been shown to have neuroprotective, anti-inflammatory, and antioxidant properties. N-(3,4-Dichlorophenyl)-4-(3,5-dioxomorpholin-4-yl)piperidine-1-carboxamide has also been studied for its potential use in treating obesity, diabetes, and cancer.
properties
IUPAC Name |
N-(3,4-dichlorophenyl)-4-(3,5-dioxomorpholin-4-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N3O4/c17-12-2-1-10(7-13(12)18)19-16(24)20-5-3-11(4-6-20)21-14(22)8-25-9-15(21)23/h1-2,7,11H,3-6,8-9H2,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFKPRCNALVOEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COCC2=O)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2818907.png)
![(1R,2S)-1,2-Dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B2818909.png)
![N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2818911.png)


![1-[4-(4-chlorophenyl)piperazino]-2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-1,2-ethanedione](/img/structure/B2818917.png)


![5-chloro-3-[(2-fluorophenyl)methylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B2818920.png)

![1-methyl-3-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B2818922.png)
![N-((5-cyclopropylpyridin-3-yl)methyl)-2-ethylbenzo[d]thiazole-6-carboxamide](/img/structure/B2818924.png)
![(Z)-1-benzyl-3-(((3-chloro-2-methylphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2818925.png)